4-[(Benzyloxy)methyl]piperidine hydrochloride
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Overview
Description
4-[(Benzyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19NO•HCl and a molecular weight of 241.76 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(Benzyloxy)methyl]piperidine hydrochloride can be represented by the SMILES string: C1CNCCC1COCC2=CC=CC=C2.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 4-[(Benzyloxy)methyl]piperidine hydrochloride are not available, related compounds like 4-methylpiperidine have been used in the synthesis of 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(Benzyloxy)methyl]piperidine hydrochloride include a molecular weight of 241.76 and a molecular formula of C13H19NO•HCl .Scientific Research Applications
Pharmacological Properties and Applications
- Paroxetine hydrochloride, a derivative of 4-[(Benzyloxy)methyl]piperidine hydrochloride, is noted for its use as a selective serotonin reuptake inhibitor. This compound is involved in treating various disorders, including depression, anxiety, and posttraumatic stress disorder. Its physicochemical properties, spectroscopic data, and pharmacokinetics are well-documented, highlighting its significance in pharmacological research (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Chemical Analysis
- Novel derivatives of 4-[(Benzyloxy)methyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown promising results as inhibitors of acetylcholinesterase, making them potential candidates for treating conditions like dementia (Sugimoto et al., 1990).
- A study on the metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats indicated its potential role in reducing food intake and weight gain. This highlights its possible applications in weight management research (Massicot, Steiner, & Godfroid, 1985).
- The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which can serve as building blocks in medicinal chemistry, have been developed. This indicates the compound's utility in creating advanced pharmaceuticals (Logvinenko, Dolovanyuk, & Kondratov, 2021).
Spectroscopic Analysis and Drug Impurities
- The compound has been used in the study of degradation impurities of Paroxetine Hydrochloride Hemihydrate, an active pharmaceutical ingredient. Spectral data of the impurities were collected and analyzed, showing the compound's role in ensuring drug quality and safety (Munigela et al., 2008).
Miscellaneous Applications
- Research has explored the synthesis of novel piperidine derivatives with antioxidant and antimicrobial potential. These studies open avenues for the use of 4-[(Benzyloxy)methyl]piperidine hydrochloride in developing new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).
Mechanism of Action
Target of Action
A structurally similar compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
4-benzylpiperidine, a similar compound, functions by releasing monoamines, particularly norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Biochemical Pathways
Given the similar compound 4-benzylpiperidine’s role as a monoamine releasing agent, it can be inferred that it may affect the monoaminergic pathways, particularly those involving dopamine, norepinephrine, and serotonin .
Result of Action
Based on the similar compound 4-benzylpiperidine, it can be inferred that its action may result in increased levels of monoamines, particularly norepinephrine, in the synaptic cleft, leading to enhanced neurotransmission .
properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQHCJXMIHEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593237 |
Source
|
Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
301226-92-6 |
Source
|
Record name | 4-[(Benzyloxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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